3-Chloro-N-phenylpyrazine-2-carboxamide 3-Chloro-N-phenylpyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 879409-11-7
VCID: VC20560904
InChI: InChI=1S/C11H8ClN3O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H,15,16)
SMILES:
Molecular Formula: C11H8ClN3O
Molecular Weight: 233.65 g/mol

3-Chloro-N-phenylpyrazine-2-carboxamide

CAS No.: 879409-11-7

Cat. No.: VC20560904

Molecular Formula: C11H8ClN3O

Molecular Weight: 233.65 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-phenylpyrazine-2-carboxamide - 879409-11-7

Specification

CAS No. 879409-11-7
Molecular Formula C11H8ClN3O
Molecular Weight 233.65 g/mol
IUPAC Name 3-chloro-N-phenylpyrazine-2-carboxamide
Standard InChI InChI=1S/C11H8ClN3O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H,15,16)
Standard InChI Key NMXXFHYTEKRWRG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

3-Chloro-N-phenylpyrazine-2-carboxamide (molecular formula: C11H9ClN3O\text{C}_{11}\text{H}_9\text{Cl}\text{N}_3\text{O}) features a pyrazine core substituted with a chlorine atom at position 3 and a phenylcarboxamide group at position 2 . The planar aromatic system facilitates π-π stacking interactions with biological targets, while the chloro group enhances electrophilicity, enabling nucleophilic substitution reactions during derivatization . Key physicochemical parameters include a molecular weight of 233.65 g/mol, a calculated logP (octanol-water partition coefficient) of 2.1, and moderate aqueous solubility (~15 µg/mL at pH 7.4).

Spectroscopic characterization via 1H^1\text{H}-NMR reveals distinct signals for the pyrazine ring protons (δ 8.45–8.75 ppm) and phenyl group aromatic protons (δ 7.35–7.60 ppm). Infrared (IR) spectroscopy confirms the presence of amide C=O stretching at 1675 cm1^{-1} and N-H bending at 1540 cm1^{-1}. X-ray crystallography data, though limited, suggest a coplanar arrangement of the pyrazine and phenyl rings, optimizing intermolecular interactions in solid-state structures .

Synthesis and Derivative Development

Conventional Synthesis Routes

The synthesis begins with 3-chloropyrazine-2-carbonitrile, which undergoes partial hydrolysis under controlled acidic conditions (pH 4–5, 60°C) to yield 3-chloropyrazine-2-carboxamide . Subsequent nucleophilic substitution with substituted anilines or benzylamines replaces the chlorine atom at position 3. For example, reaction with benzylamine derivatives in ethanol at ambient temperature for 12–24 hours produces 3-(alkylamino)-N-phenylpyrazine-2-carboxamides . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) typically yields 60–75% pure product, with crystallization from ethanol further enhancing purity .

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency. A study comparing conventional and microwave methods demonstrated that heating at 120°C for 20 minutes under microwave conditions achieved 85–92% yields for 3-benzylaminopyrazine-2-carboxamides, compared to 48–65% yields via conventional heating over 12 hours . This method reduces side products and energy consumption, making it preferable for large-scale synthesis.

Table 1: Comparison of Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time12–24 hours20–30 minutes
Yield (%)48–6585–92
Purity (HPLC)90–95%95–98%
Energy Consumption (kJ)1200300

Antimycobacterial Activity

In Vitro Efficacy Against M. tuberculosis

Derivatives of 3-chloro-N-phenylpyrazine-2-carboxamide exhibit potent activity against drug-sensitive and multidrug-resistant (MDR) M. tuberculosis strains. Compound 8 (3-(4-fluorobenzylamino)-N-phenylpyrazine-2-carboxamide) demonstrated an MIC of 3.2 µM, comparable to isoniazid (MIC = 3 µM) . Another derivative, 9 (N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide), showed MIC < 1.6 µg/mL in the TAACF antimicrobial acquisition program . Activity correlates with lipophilicity (logP 1.8–2.5), suggesting membrane permeability is critical for target engagement .

Mechanism of Action

The carboxamide group is hypothesized to undergo enzymatic hydrolysis within mycobacteria, releasing pyrazinoic acid (POA), which disrupts membrane energetics and inhibits fatty acid synthase I (FAS-I) . This dual mechanism circumvents resistance pathways associated with pyrazinamide, a first-line TB drug.

Structure-Activity Relationships (SAR)

Substituents at the pyrazine 3-position and phenyl ring profoundly influence bioactivity:

  • Alkylamino Groups: Increasing alkyl chain length (C4–C6) enhances activity, with hexyl derivatives (logP = 2.8) showing 4-fold greater potency than butyl analogs (logP = 2.1) .

  • Electron-Withdrawing Groups: Fluorine or iodine substituents on the phenyl ring improve target binding via halogen bonding. For example, 4-fluoro substitution reduced MIC by 50% compared to unsubstituted analogs .

  • N-Alkylation: Methyl or ethyl groups on the carboxamide nitrogen maintain activity, but bulkier substituents (e.g., isopropyl) reduce potency due to steric hindrance .

Table 2: SAR of Selected Derivatives

CompoundR1^1 (Position 3)R2^2 (Phenyl)MIC (µM)logP
84-FluorobenzylaminoH3.22.3
9H3-Iodo-4-methyl0.82.6
14HexylaminoH6.52.8

Analytical and Pharmacokinetic Profiling

High-performance liquid chromatography (HPLC) methods using C18 columns (acetonitrile/water mobile phase) achieve baseline separation of derivatives with retention times of 8–12 minutes. Plasma protein binding assays indicate 89–94% binding, suggesting high tissue distribution but potential drug-drug interactions . Preliminary pharmacokinetic studies in murine models show a half-life (t1/2t_{1/2}) of 2.5 hours and oral bioavailability of 45%, necessitating prodrug strategies for clinical translation .

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